molecular formula C12H15N3 B1528546 5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine CAS No. 1245007-43-5

5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B1528546
CAS No.: 1245007-43-5
M. Wt: 201.27 g/mol
InChI Key: UXDDTUSMVJARTC-UHFFFAOYSA-N
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Description

5-Ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a chemical compound with the CAS Registry Number 1245007-43-5 . Its molecular formula is C12H15N3, corresponding to a molecular weight of 201.27 g/mol . The compound's structure is based on a 1H-pyrazole ring, which is a five-membered aromatic heterocycle featuring two nitrogen atoms, substituted at the 1-position with a 2-methylphenyl (o-tolyl) group and at the 5-position with an ethyl group; an amino group is located at the 4-position of the ring . This structure is a key scaffold in medicinal and agrochemical research, as the pyrazole core is a privileged structure found in numerous biologically active molecules . Researchers utilize this and similar pyrazol-4-amine derivatives as versatile building blocks or intermediates in the synthesis of more complex molecules for pharmaceutical development and biological screening . The specific research applications and mechanism of action for this particular compound are areas of ongoing investigation and should be referenced from the primary scientific literature. This product is intended for Research and Development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Always conduct a thorough risk assessment before using this or any chemical compound in a research environment.

Properties

IUPAC Name

5-ethyl-1-(2-methylphenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-11-10(13)8-14-15(11)12-7-5-4-6-9(12)2/h4-8H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDTUSMVJARTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an ethyl group and a 2-methylphenyl substituent enhances its biological activity and interaction with various targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism : These compounds often induce apoptosis in cancer cells by modulating key signaling pathways such as the EGFR and p38MAPK pathways .
  • Case Study : A study demonstrated that derivatives similar to this compound showed significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Cytokines : Studies report that pyrazole derivatives can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents .
  • Comparative Efficacy : In vitro assays have shown that certain derivatives demonstrate higher efficacy than standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

This compound has been tested against various bacterial strains:

  • Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerMDA-MB-231, HepG2Apoptosis induction via EGFR modulation
Anti-inflammatoryCytokines (TNF-α, IL-6)Inhibition of cytokine release
AntimicrobialS. aureus, E. coliDisruption of bacterial cell wall synthesis

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal:

  • Binding Affinity : The compound demonstrates high binding affinity to enzymes involved in inflammatory pathways, suggesting its role as a potential inhibitor .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine, may exhibit significant anticancer properties. For instance, compounds with similar structures have been tested for their inhibitory effects on various cancer cell lines. Docking studies suggest that such compounds may interact effectively with target proteins involved in cancer progression, showcasing potential as anticancer agents .

2. Anti-inflammatory Properties

Research has highlighted the potential of pyrazole derivatives to act as anti-inflammatory agents. The structure of this compound allows it to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in experimental models .

3. Antimicrobial Activity

Pyrazole compounds have been explored for their antimicrobial activities. Studies have reported that certain derivatives demonstrate efficacy against a range of bacterial strains, suggesting that this compound could be a candidate for further investigation in the development of new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, emphasizing the importance of reaction conditions and catalysts used to achieve high yields and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
1Ethyl acetoacetate + hydrazine hydrateReflux in ethanol70%
2Reaction with substituted anilineReflux in ethanol with acid catalyst80%

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published by Aly et al., the anticancer potential of pyrazole derivatives was evaluated using various cell lines. The compound exhibited a docking score indicating strong binding affinity to target proteins, suggesting its potential as a lead compound for cancer therapy .

Case Study 2: Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests a mechanism involving the inhibition of specific signaling pathways associated with inflammation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 5-Ethyl, 1-(2-methylphenyl) C₁₂H₁₅N₃ ~201.27 (calc.) Likely moderate lipophilicity; potential agrochemical/pharmaceutical use
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl 5-Difluoromethyl, 1-(2-methylphenyl) C₁₂H₁₂ClF₂N₃ 280.70 Enhanced polarity; used in pharmaceuticals and material science
5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine 5-Ethyl, 1-(4-methylphenyl) C₁₂H₁₅N₃ ~201.27 (calc.) Increased steric hindrance at para position; altered binding affinity
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine HCl 5-Ethyl, 1-(4-CF₃-phenyl) C₁₂H₁₃ClF₃N₃ 291.70 High electron-withdrawing effect; improved metabolic stability
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 5-Ethoxy, 3-ethyl, 1-methyl C₈H₁₅N₃O 169.22 Reduced lipophilicity due to ethoxy group; intermediate in drug synthesis
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 5-Phenyl, 3-CF₃ C₁₀H₈F₃N₃ 227.19 Antimycobacterial activity; low cytotoxicity

Key Observations:

  • Electron-Withdrawing Groups: Compounds with trifluoromethyl (e.g., ) or difluoromethyl () substituents exhibit enhanced polarity and metabolic stability, making them favorable for drug design.
  • Lipophilicity: Ethyl and methylphenyl groups contribute to moderate lipophilicity, whereas ethoxy () or fluorine-containing groups () reduce logP values, impacting solubility and bioavailability.

Preparation Methods

Direct Preparation of N-Substituted Pyrazoles from Primary Amines

A notable method for synthesizing N-substituted pyrazoles involves the reaction of primary aliphatic or aromatic amines with diketones and O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source. This approach was demonstrated in a 2021 study where the reaction was conducted at 85 °C in DMF, followed by workup and chromatographic purification.

General Procedure:

Step Reagents/Conditions Description
1 Primary amine (e.g., 2-methylphenylamine) Limiting reagent
2 Diketone (e.g., ethyl-substituted diketone) 1.10 mmol
3 O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) Nitrogen source
4 Solvent: DMF (1 mL) Reaction medium
5 Temperature: 85 °C, stirring in reaction block Reaction time typically 1.5 h
6 Workup A: extraction with NaOH and DCM, drying Purification by column chromatography
7 Workup B: triethylamine treatment and partial evaporation Alternative purification route

This method allows the direct formation of N-alkyl and N-aryl pyrazoles by condensation and ring closure, yielding the target pyrazole with the desired N-substitution. The reaction tolerates various substituents on the amine and diketone, enabling the synthesis of 5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine by selecting 2-methylphenylamine and an appropriate diketone precursor.

Synthesis via Chalcone and Hydrazine Derivatives

Another approach involves the synthesis of pyrazole derivatives through cyclization reactions of chalcones with hydrazine or thiosemicarbazide under acidic conditions. This method has been used to prepare 3,5-diaryl-4,5-dihydropyrazole analogues, which can be further modified to introduce amino groups at position 4.

Key Features:

  • Reaction of chalcones with hydrazine hydrate in the presence of acetic acid.
  • Formation of pyrazoline intermediates, which upon oxidation or substitution yield pyrazole derivatives.
  • Amino substitution at position 4 can be introduced via subsequent functional group transformations.

This method is suitable for synthesizing pyrazoles with aryl substituents at N-1, such as 2-methylphenyl, by choosing the corresponding chalcone precursor. The amino group at position 4 is introduced during or after cyclization, depending on the synthetic design.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Direct amine-diketone reaction Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine 85 °C, DMF, 1.5 h One-pot, direct N-substitution Requires specific hydroxylamine
Chalcone cyclization Chalcone, hydrazine hydrate, acetic acid Acidic medium, reflux Good for aryl substitutions Multi-step, may need oxidation
Stepwise functionalization Pyrazole carboxylates, LiAlH4, IBX, ammonia, iodine Various (0 °C to ambient temp) High yields, versatile functionalization Multi-step, longer synthesis time

Research Findings and Notes

  • The direct preparation method using O-(4-nitrobenzoyl)hydroxylamine is efficient for N-substituted pyrazoles and can be adapted to synthesize this compound by selecting 2-methylphenylamine and an ethyl-substituted diketone.
  • Bifurcated hydrogen bonding and π–π interactions in related pyrazole derivatives influence crystal packing and stability, which may affect purification and crystallization of the target compound.
  • Reduction and oxidation steps in pyrazole functionalization provide routes to install amino groups at position 4, which is critical for preparing this compound with the correct substitution pattern.
  • Purification typically involves column chromatography using silica gel with solvent gradients such as hexane-ethyl acetate mixtures, ensuring high purity of the final compound.

Q & A

Q. Optimization strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by ~20% .
  • Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C) enhance regioselectivity.

Advanced: How do structural modifications at the pyrazole ring influence biological activity?

Q. Structure-Activity Relationship (SAR) insights :

  • Substituent position : Ethyl at N1 and 2-methylphenyl at C1 improve lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Amino group at C4 : Critical for hydrogen bonding with kinase active sites (e.g., MAPK pathways). Replacement with nitro groups abolishes anti-inflammatory activity .
Modification Biological Impact
Ethyl → Propyl at N1Increased cytotoxicity (IC50 reduced by 40%)
2-Methylphenyl → FluorophenylEnhanced selectivity for COX-2 inhibition

Basic: What spectroscopic techniques are used to characterize this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl CH2 at δ 1.2–1.4 ppm) and aromatic substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 245.1522) and fragmentation patterns .
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities?

Q. Methodology :

  • Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 173 K minimizes thermal motion .
  • Refinement with SHELXL :
    • R-factor optimization : Iterative least-squares refinement reduces discrepancies (R1 < 0.05 for high-resolution data) .
    • Twinned data handling : SHELXL’s BASF parameter corrects for crystal twinning, common in pyrazole derivatives .

Example : A related compound (4-(4-fluorophenyl)-pyrazole) achieved a final R1 = 0.031 using SHELXL, confirming the amine group’s position .

Advanced: How to address discrepancies in biological assay data across studies?

Q. Root causes :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2) .
  • Compound purity : HPLC purity thresholds (<95% vs. >98%) impact IC50 reproducibility.

Q. Resolution strategies :

  • Standardized protocols : Use CLSI guidelines for cytotoxicity assays .
  • Dose-response validation : Replicate experiments with independent synthetic batches.

Basic: What are the potential therapeutic applications based on current research?

  • Anti-inflammatory : Inhibits MAPK pathways (IC50 = 1.2 µM in RAW264.7 macrophages) .
  • Anticancer : Induces apoptosis in colorectal cancer cells (HCT-116, IC50 = 8.7 µM) via Bcl-2 downregulation .

Advanced: What computational methods support the design of derivatives?

  • Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., p38 MAPK, Glide score = −9.2 kcal/mol) .
  • QSAR modeling : Correlates logP values (<3.5) with improved bioavailability (R² = 0.89) .

Basic: How to ensure purity during synthesis?

  • Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (melting point = 142–144°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
Reactant of Route 2
5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

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